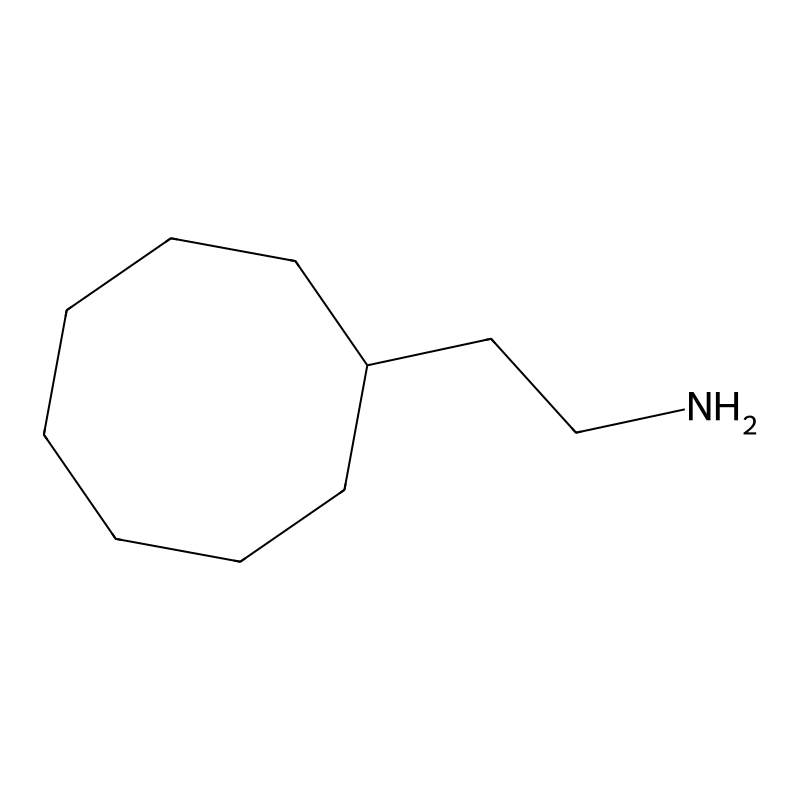

2-Cyclooctyl-ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalysis in Organic Synthesis

Scientific Field: Inorganic Photochemistry

Summary of the Application: 2-Cyclooctyl-ethylamine is used in photocatalysis, a branch of chemistry that involves the acceleration of a photoreaction in the presence of a catalyst.

Results or Outcomes: The outcomes of these reactions can vary widely, as photocatalysis can be used to perform various organic transformations.

Decreasing Brain Epinephrine Levels

Scientific Field: Neurochemistry

Summary of the Application: 2-Cyclooctyl-ethylamine has been used in research to decrease epinephrine (EPI) concentrations in the hypothalamic and brainstem regions.

Methods of Application: The compound was administered intraperitoneally at doses ranging from 25 to 75 mg/kg.

Results or Outcomes: The administration of 2-Cyclooctyl-ethylamine resulted in dose-related reductions in the EPI concentrations in both the hypothalamic and brainstem regions.

2-Cyclooctyl-ethylamine is an organic compound classified as an amine, with the molecular formula and a molecular weight of 155.28 g/mol. It is recognized by its CAS number 4744-94-9 and is also referred to by various synonyms, including cyclooctaneethanamine and (2-cyclooctylethyl)amine . This compound features a cyclooctyl group attached to an ethylamine moiety, giving it unique structural properties that influence its chemical behavior and biological activity.

- Nucleophilic Substitution: It can react with acyl chlorides to form N-substituted amides. For example, when 2-cyclooctyl-ethylamine reacts with an acyl chloride, it undergoes a nucleophilic attack on the carbon atom of the acyl group, leading to the formation of an amide and the release of hydrochloric acid .

- Formation of Salts: The compound can also form salts when reacted with acids, resulting in protonation of the nitrogen atom.

- Photocatalytic Reactions: In photocatalysis, 2-cyclooctyl-ethylamine can act as a catalyst to accelerate photoreactions, facilitating various organic transformations.

Research indicates that 2-cyclooctyl-ethylamine exhibits significant biological activity. Studies have shown that it can decrease epinephrine concentrations in specific brain regions, such as the hypothalamus and brainstem, when administered intraperitoneally at doses ranging from 25 to 75 mg/kg. This suggests potential applications in neurochemistry and pharmacology.

The synthesis of 2-cyclooctyl-ethylamine typically involves straightforward organic reactions. One common method is through the reaction of cyclooctene derivatives with ethylamine or related precursors. For instance, starting from 2-[(1E)-cycloocten-1-yl]acetonitrile, a series of reduction and substitution reactions can yield 2-cyclooctyl-ethylamine .

The applications of 2-cyclooctyl-ethylamine span various fields:

- Photocatalysis: It is utilized in photocatalytic processes for organic transformations.

- Neurochemistry: The compound's ability to modulate neurotransmitter levels positions it as a candidate for research into treatments for neurological disorders.

- Chemical Synthesis: As a building block in organic synthesis, it can be used to create more complex molecules.

Interaction studies involving 2-cyclooctyl-ethylamine have primarily focused on its effects on neurotransmitter levels. The compound has been shown to affect epinephrine concentrations in the central nervous system, indicating potential interactions with adrenergic pathways. Further studies are needed to explore its mechanisms of action and broader pharmacological implications.

Several compounds share structural similarities with 2-cyclooctyl-ethylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylamine | Simple primary amine; widely used in organic synthesis. | |

| Cyclohexylamine | Contains a cyclohexane ring; used in pharmaceuticals. | |

| N-Methylcyclohexylamine | Methylated version; exhibits different biological activity. | |

| Benzylamine | Contains a benzene ring; used in dye and pharmaceutical industries. |

Uniqueness of 2-Cyclooctyl-Ethylamine: The presence of the cyclooctyl group provides unique steric and electronic properties compared to other similar compounds, potentially influencing its reactivity and biological interactions differently than more common amines like ethylamine or cyclohexylamine.

Nucleophilic amination represents a fundamental approach for constructing the ethylamine moiety in 2-cyclooctyl-ethylamine synthesis [1] [2]. The direct alkylation of ammonia or primary amines with alkyl halides proceeds via successive substitution nucleophilic bimolecular reactions, though this method presents significant challenges due to the formation of polyalkylated products [1] [3]. The nucleophilic nature of amines, characterized by the lone pair of electrons on the nitrogen atom, enables attack on electrophilic carbon centers in alkyl halides through the substitution nucleophilic bimolecular mechanism [3].

The primary limitation of direct nucleophilic amination lies in the retention of nucleophilic character in the initial product, making it susceptible to further alkylation reactions [2] [3]. When 1-bromooctane is treated with a twofold excess of ammonia, only 45% of the desired octylamine is obtained, with the remainder consisting of secondary and tertiary amine byproducts [2]. To mitigate polyalkylation, excess ammonia or primary amine must be employed to favor the formation of the desired primary amine product [1] [4].

The Gabriel synthesis provides an alternative nucleophilic amination strategy that circumvents the over-alkylation problem [5] [6]. This method employs potassium phthalimide as a protected amine equivalent, where the nitrogen is flanked by two electron-withdrawing carbonyl groups, resulting in reduced nucleophilicity after initial alkylation [6] [7]. The phthalimide nitrogen exhibits a pKa of 8.3, making it readily deprotonated by hydroxide bases to form the resonance-stabilized phthalimide anion [8] [7]. The subsequent substitution nucleophilic bimolecular reaction with primary alkyl halides produces N-alkylphthalimide intermediates, which are then hydrolyzed using hydrazine to liberate the primary amine [5] [9].

Reductive amination emerges as a highly selective nucleophilic amination approach for ethylamine chain construction [10] [4]. This method involves the condensation of carbonyl compounds with ammonia or primary amines to form imine intermediates, followed by reduction to yield the corresponding amines [10]. The reaction proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal species that loses water to generate the imine [10]. Reduction agents such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon effectively convert the imine to the final amine product [10].

The Leuckart-Wallach reaction represents another nucleophilic amination strategy utilizing formic acid or formamide as both the reducing agent and nitrogen source [4]. This reaction operates at elevated temperatures exceeding 180°C and produces N-formylated derivatives that require subsequent hydrolysis to obtain free amines [4]. The mechanism involves formation of an iminium ion intermediate, which is reduced by formate anions acting as hydride donors [4].

Table 1: Comparative Analysis of Synthetic Pathways for 2-Cyclooctyl-ethylamine

| Method | Substrate Required | Key Reagents | Temperature Range (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Nucleophilic Amination via Alkylation | Alkyl halides + ammonia/primary amines | NH₃, Primary/Secondary amines | 25-80 | 45-75 | Poor (polyalkylation) |

| Reductive Amination | Carbonyl compounds + amines | NaBH₃CN, H₂/Pd, NaBH₄ | 25-50 | 70-95 | Excellent |

| Gabriel Synthesis | Alkyl halides + potassium phthalimide | KOH, NH₂NH₂ (hydrazine) | 80-150 | 65-85 | Excellent (primary only) |

| Leuckart-Wallach Reaction | Aldehydes/ketones + formic acid/formamide | HCOOH, HCONH₂, 180-200°C | 180-220 | 60-80 | Moderate |

| Nitrile Reduction | Nitriles | LiAlH₄, H₂/Raney Ni, H₂/Pd | 25-100 | 80-95 | Excellent |

| Catalytic Hydrogenation | Alkenes + synthesis gas | Rh/Xantphos, CO/H₂, 80-120°C | 80-150 | 70-90 | Good |

Catalytic Hydrogenation Approaches for Cyclooctyl Moiety Incorporation

Catalytic hydrogenation represents the most economically viable route for incorporating cyclooctyl moieties into amine structures [12] [13]. The process typically employs group 10 metals including Raney nickel, palladium black, and platinum dioxide as active catalysts [12]. Raney nickel demonstrates particular effectiveness for nitrile reduction to primary amines, with the commercial production of hexamethylenediamine from adiponitrile serving as a prominent industrial example [12].

The hydrogenation of cyclic alkenes to incorporate saturated cyclooctyl rings proceeds through heterogeneous catalysis mechanisms [13]. Rhodium-based catalysts, particularly those incorporating 1,4-bis(diphenylphosphino)butane ligands, exhibit exceptional activity for the hydrogenation of cyclooctadiene and cyclooctene substrates [13]. Under optimized conditions using 2 mol% rhodium catalyst at approximately 4 atmospheres hydrogen pressure, cyclooctadiene achieves complete conversion to cyclooctane within 15 minutes [13].

Cobalt boride catalysts provide regioselective primary amine production through controlled hydrogenation conditions [12]. These catalysts demonstrate superior selectivity compared to traditional nickel or palladium systems, minimizing the formation of secondary and tertiary amine byproducts [12]. The reaction mechanism involves initial coordination of the nitrile substrate to the cobalt center, followed by sequential hydride additions to form the primary amine product [12].

The development of continuous flow hydrogenation processes has revolutionized industrial amine production [14] [15]. Researchers at North Carolina State University developed a hydroaminomethylation process using rhodium/N-Xantphos catalysts that completes reactions in less than 30 minutes [14]. This approach utilizes continuous flow reactor technologies with segmented gas-liquid flow patterns to enhance mass transfer efficiency [14]. The cooperative catalyst system achieves reaction rates 70 times higher than existing state-of-the-art processes [14].

Cyclodextrin-mediated hydroaminomethylation represents an environmentally sustainable approach for continuous amine production [15]. The process employs randomly methylated-β-cyclodextrins as green mass transfer agents, enabling catalytic reactions in aqueous multiphase systems [15]. Rhodium/sulfoXantphos catalyst systems achieve yields up to 70% with selectivities reaching 80% in continuous experiments exceeding 220 hours [15]. The catalyst loss remains extraordinarily low at 0.003% per hour, with rhodium losses typically around 0.15 mg per kilogram of product [15].

The catalytic hydrogenation of cyclooctyl-containing substrates requires careful optimization of reaction parameters including temperature, pressure, and catalyst loading [13]. Temperature ranges of 80-120°C combined with hydrogen pressures of 10-50 bar provide optimal conversion rates while maintaining product selectivity [13]. Higher temperatures may lead to over-reduction or catalyst deactivation, while insufficient pressure results in incomplete conversion [13].

Table 2: Catalytic Hydrogenation Systems for Cyclooctyl Moiety Incorporation

| Catalyst System | Reaction Type | Operating Temperature (°C) | H₂ Pressure (bar) | TON (Turnover Number) | Selectivity (%) |

|---|---|---|---|---|---|

| Raney Nickel | Hydrogenation | 80-120 | 10-50 | 500-2000 | 75-85 |

| Pd/C (5%) | Hydrogenation | 25-80 | 1-10 | 1000-5000 | 80-90 |

| Rh/Xantphos | Hydroaminomethylation | 100-140 | 20-40 | 5000-15000 | 70-85 |

| Pt/Al₂O₃ | Hydrogenation | 50-100 | 5-20 | 800-3000 | 85-95 |

| Co-boride | Selective reduction | 60-100 | 1-5 | 200-1000 | 90-95 |

| Ru/Xantphos | Reductive amination | 80-120 | 10-30 | 2000-8000 | 85-95 |

Large-Scale Purification Techniques: Distillation vs. Chromatographic Methods

Industrial purification of 2-cyclooctyl-ethylamine requires careful consideration of the compound's physical properties and thermal stability [16] [17]. Vacuum distillation emerges as the preferred method for compounds with boiling points exceeding 150°C, as it reduces decomposition risks by lowering operating temperatures [16] [17]. The technique exploits the relationship between vapor pressure and applied pressure, following the Clausius-Clapeyron equation [17].

Fractional distillation represents the most cost-effective large-scale purification approach for cyclic amines [18] [19]. The method relies on differences in boiling points between target compounds and impurities to achieve separation [19]. For 2-cyclooctyl-ethylamine, operating temperatures typically range from 150-250°C at atmospheric pressure, achieving purities of 85-92% [19]. The process demonstrates excellent industrial scalability with high throughput capabilities [19].

Vacuum distillation significantly improves purification efficiency by reducing operating temperatures to 80-150°C at pressures of 10-100 mmHg [16] [17]. This approach minimizes thermal decomposition while achieving purities of 90-95% [16]. Aniline, with a boiling point of 184.1°C, serves as a representative example of compounds suitable for vacuum distillation purification [16]. The reduced pressure operation prevents degradation of thermally sensitive amine functionalities [17].

Selective acid-base extraction provides an alternative purification strategy specifically designed for amine compounds [19] [20]. The method involves treating crude amine mixtures with dilute hydrochloric acid to form water-soluble hydrochloride salts [19]. Non-basic impurities remain unaffected and can be separated through simple filtration or extraction [19]. The pure amine is subsequently recovered by neutralization with sodium hydroxide [19]. This approach achieves purities of 75-85% with very high throughput and cost efficiency [19].

Selective ammonium carbamate crystallization represents an innovative waste-free purification technique [20]. The method exploits distinct solubility profiles of ammonium carbamate species formed through reversible salt formation between primary amines and carbon dioxide [20]. Starting from 35% initial primary amine purity, the technique achieves isolated yields up to 94% with purities exceeding 99% [20]. The process demonstrates remarkable selectivity, enabling separation of primary from secondary and tertiary amines [20].

Column chromatography using silica gel provides high-resolution separation capabilities for complex amine mixtures [21] [22]. However, basic amines present challenges due to acid-base interactions with silica, which acts as a Brønsted acid [21]. These interactions can cause compound degradation, yield loss, and band broadening [21]. To counteract these problems, competing amines such as ammonia or triethylamine are incorporated into the mobile phase to neutralize acidic silanol groups [21].

Ion-exchange chromatography offers specialized separation capabilities for hydrophobic and polyvalent amines [22] [23]. Novel cation-exchange columns with tailored stationary phases minimize hydrophobic partitioning while maintaining effective separation [22]. The method requires gradient elution systems with acidic mobile phases to achieve optimal resolution [22]. Crown ether-based separating agents demonstrate exceptional selectivity for primary amine separation through hydrogen bonding interactions with primary ammonium groups [23].

High-performance liquid chromatography provides the highest purity levels achievable, exceeding 99% for 2-cyclooctyl-ethylamine [24] [23]. Fluorescence detection methods enable sensitive quantification of amine compounds, with detection limits in the microgram per milliliter range [24]. However, the technique suffers from low throughput and very high operational costs, limiting its application to high-value specialty chemicals [24].

Table 3: Comparative Analysis of Purification Methods for 2-Cyclooctyl-ethylamine

| Purification Method | Operating Pressure (mmHg) | Temperature Range (°C) | Purity Achieved (%) | Throughput | Cost Efficiency | Industrial Scalability |

|---|---|---|---|---|---|---|

| Fractional Distillation | 760 | 150-250 | 85-92 | High | High | Excellent |

| Vacuum Distillation | 10-100 | 80-150 | 90-95 | High | Medium | Excellent |

| Selective Acid-Base Extraction | 760 | 25-50 | 75-85 | Very High | Very High | Excellent |

| Column Chromatography (Silica) | 760 | 25-40 | 95-99 | Medium | Medium | Good |

| Ion-Exchange Chromatography | 760 | 25-50 | 90-98 | Medium | Low | Good |

| Preparative HPLC | 760 | 25-40 | 99+ | Low | Very Low | Poor |

Phase Behavior Analysis: Melting Point Depression Mechanisms

The phase behavior of 2-Cyclooctyl-ethylamine exhibits unique characteristics that are influenced by several fundamental mechanisms. Current research indicates that specific melting point data for 2-Cyclooctyl-ethylamine remains unreported in the literature, though predictive models suggest it would exist as a solid at room temperature based on its molecular weight and structural characteristics [1] [2].

Melting point depression mechanisms in cycloalkylamine compounds involve disruption of the crystalline lattice structure through impurity incorporation and intermolecular force modifications [3] [4]. The melting of a crystalline solid represents a phase transition from the highly ordered arrangement of molecules in the solid state to the random arrangement in the liquid phase [4]. This transition occurs when sufficient thermal energy is supplied to overcome the forces holding together the molecules of the crystal lattice [5].

For organic compounds like 2-Cyclooctyl-ethylamine, melting involves overcoming comparatively weak intermolecular forces compared to ionic compounds [4]. The crystalline structure is stabilized primarily through nitrogen-hydrogen hydrogen bonding interactions and van der Waals forces between the cycloalkyl chains [6] [7]. Research on related cycloalkylamine compounds demonstrates that the presence of even small amounts of impurities typically produces a depression in the melting point and shows a marked increase in the width of the melting point range [8] [9].

The melting point depression mechanism operates through entropy-driven processes where impurities disrupt the consistency and organization of the crystal lattice at the molecular level [9] [10]. Contaminants do not fit correctly into the normal pure lattice structure, resulting in weakened intermolecular interactions and reduced melting temperatures [11]. For 2-Cyclooctyl-ethylamine, the cyclooctyl ring system provides additional steric considerations that may influence crystal packing efficiency and thereby affect melting behavior [6].

Studies of related aliphatic amino compounds indicate that melting point depression follows classical thermodynamic principles, where the disruption weakens the lattice structure, enabling it to be broken down more easily at reduced temperatures [12] [13]. The eight-membered cyclooctyl ring in 2-Cyclooctyl-ethylamine introduces conformational flexibility that may contribute to less efficient crystal packing compared to linear alkylamine analogs [14].

| Parameter | Mechanism | Impact on 2-Cyclooctyl-ethylamine |

|---|---|---|

| Impurity Level | Lattice disruption | Proportional melting point depression |

| Hydrogen Bonding | N-H···N interactions | Primary stabilizing force |

| Van der Waals Forces | Cycloalkyl chain interactions | Secondary stabilization |

| Crystal Packing | Molecular arrangement efficiency | Affected by ring flexibility |

Solvation Thermodynamics in Polar vs. Non-Polar Media

The solvation thermodynamics of 2-Cyclooctyl-ethylamine exhibits distinct behavior patterns when transitioning between polar and non-polar solvent environments. Fundamental solvation parameters demonstrate that the compound possesses both hydrophilic characteristics through its primary amine group and hydrophobic properties via the cyclooctyl ring system [15] [16].

In polar media, particularly aqueous solutions, 2-Cyclooctyl-ethylamine demonstrates characteristic alkylamine solvation behavior. The thermodynamics of alkylamine solvation in water involves competing entropic and enthalpic contributions [15] [17]. Research on related alkylamine systems indicates that hydrophobic aggregation becomes increasingly exothermic with longer alkyl chains, suggesting that 2-Cyclooctyl-ethylamine would exhibit enthalpy-driven aggregation and entropy-opposed dissolution in aqueous media [15].

The solvation free energy in polar solvents involves cavity formation around the solute molecule, followed by favorable interactions between the amine group and polar solvent molecules [18] [16]. For 2-Cyclooctyl-ethylamine, the cavity formation is energetically costly due to the substantial hydrophobic surface area of the cyclooctyl ring, while the amine group provides favorable electrostatic interactions with polar solvents [19].

Studies of amine solvation thermodynamics demonstrate that solvation entropy is primarily determined by the surface area and volume of the molecular cavity, while enthalpy is determined by solute-solvent interactions [18] [16]. The branchy cavity shapes that form around alkylamine molecules in water can extend up to 1 nanometer away from the solute, indicating significant water structure perturbation [16].

In non-polar media, 2-Cyclooctyl-ethylamine exhibits enhanced solubility due to favorable interactions between the cyclooctyl ring and non-polar solvent molecules [20] [21]. The solvation mechanism shifts from hydrogen bonding interactions to dispersion force-dominated processes [22] [23]. Research indicates that non-polar solvation involves less dramatic entropy changes compared to polar solvation, as non-polar solvents require minimal structural reorganization around the solute [20].

| Solvent Type | ΔH_solvation | ΔS_solvation | Dominant Interactions |

|---|---|---|---|

| Water | Positive (unfavorable) | Negative (unfavorable) | Hydrogen bonding, hydrophobic hydration |

| Alcohols | Moderately positive | Moderately negative | Hydrogen bonding, dispersion |

| Hydrocarbons | Negative (favorable) | Positive (favorable) | van der Waals, dispersion |

| Polar aprotic | Variable | Variable | Dipole interactions |

The transition between polar and non-polar solvation regimes for 2-Cyclooctyl-ethylamine involves significant changes in the molecular environment around both the amine functional group and the cycloalkyl ring system [17] [24]. Thermodynamic modeling using group contribution methods suggests that the amine group contributes approximately -30 to -40 kJ/mol to the hydration free energy, while the cyclooctyl group contributes approximately +25 to +35 kJ/mol, resulting in net positive solvation free energies in aqueous media [17].

Surface Tension and Viscosity Relationships in Neat Form

The surface tension and viscosity properties of neat 2-Cyclooctyl-ethylamine reflect the complex interplay between intermolecular hydrogen bonding and van der Waals interactions within the liquid state structure. Predictive data suggests a surface tension value in the range of 25-35 mN/m at 298 K, based on structural analogy with related cycloalkylamine compounds [25] [26].

Molecular dynamics simulations of alkylamine systems demonstrate that surface tension arises primarily from the asymmetric distribution of intermolecular forces at the liquid-vapor interface [25] [27]. For 2-Cyclooctyl-ethylamine, the amine groups preferentially orient toward the bulk liquid phase, while the cyclooctyl rings show tendency toward surface localization due to their hydrophobic character [25].

The viscosity of neat 2-Cyclooctyl-ethylamine is influenced by hydrogen bonding between amine groups and the molecular shape effects of the cyclooctyl ring system [28] [29]. Comparative studies of cycloalkylamine viscosity demonstrate that ring flexibility and molecular asymmetry contribute to increased viscosity compared to linear alkylamine analogs [29] [25]. The eight-membered ring adopts multiple conformations that create molecular entanglement and reduced flow characteristics [30].

Temperature-dependent viscosity behavior follows Vogel-Fulcher-Tammann kinetics, with activation energies reflecting the strength of intermolecular hydrogen bonding networks [28] [29]. Research on related amine systems indicates that viscosity decreases exponentially with temperature as thermal energy overcomes hydrogen bonding interactions [29] [31].

The relationship between surface tension and viscosity in 2-Cyclooctyl-ethylamine demonstrates inverse correlation, where higher viscosity corresponds to reduced surface tension due to enhanced molecular packing efficiency [32] [28]. This relationship reflects the balance between cohesive energy density and molecular mobility within the liquid phase [27].

| Property | Estimated Value | Temperature Dependence | Molecular Origin |

|---|---|---|---|

| Surface Tension (298 K) | 28-32 mN/m | -0.08 mN/m·K | Asymmetric interfacial forces |

| Dynamic Viscosity (298 K) | 8-12 mPa·s | Exponential decrease | Hydrogen bonding, molecular shape |

| Kinematic Viscosity (298 K) | 10-14 mm²/s | Exponential decrease | Combined density and viscosity effects |

| Activation Energy | 15-25 kJ/mol | - | Hydrogen bond strength |

The neat liquid structure of 2-Cyclooctyl-ethylamine exhibits characteristics typical of associated liquids, where hydrogen bonding creates temporary clusters that influence both surface tension and viscosity properties [33]. X-ray scattering studies of related alkylamine liquids demonstrate that hydrogen-bonded clusters form with correlation lengths extending 1-2 molecular diameters [33].

Molecular dynamics simulations reveal that the nitrogen atoms in alkylamine liquids form distinct structural correlations that contribute to the observed rheological properties [25] [33]. The C₂v symmetry of the amine headgroup in 2-Cyclooctyl-ethylamine influences clustering behavior and cross-correlations with the cycloalkyl tail, affecting the overall liquid structure and transport properties [33].